2-(甲硫基)-6-[4-(5-{[3-(三氟甲基)苯基]氨基}-4H-1,2,4-三唑-3-基)-苯氧基]-嘧啶-4-胺
描述
KG 5 is a compound known for its dual inhibitory action on platelet-derived growth factor receptor beta and B-Raf. It also inhibits other kinases such as Fms-like tyrosine kinase 3, KIT, and c-Raf. KG 5 has shown significant anticancer and antiangiogenic activities, making it a compound of interest in cancer research .
科学研究应用
KG 5 具有广泛的科学研究应用,包括:
化学: 用作各种化学反应和合成其他化合物的试剂。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 由于其对癌症进展中关键激酶的抑制作用,正在研究其作为抗癌药物的潜力。
工业: 用于开发新材料和化学产品。
作用机制
KG 5 通过抑制血小板衍生生长因子受体β和B-Raf 的活性发挥作用。这些激酶在细胞增殖、分化和存活中起着至关重要的作用。通过抑制这些激酶,KG 5 打破了参与癌细胞生长和血管生成的信号通路。所涉及的分子靶点和通路包括:
血小板衍生生长因子受体β: 抑制会导致细胞增殖和迁移减少。
B-Raf: 抑制会导致丝裂原活化蛋白激酶通路的激活减少,从而导致细胞存活和增殖减少。
生化分析
Biochemical Properties
2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine: plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. KG5 interacts with enzymes such as PDGFRβ and B-Raf , inhibiting their activity . These interactions are essential in regulating cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. The compound’s ability to inhibit these enzymes makes it a potential candidate for anti-cancer therapies.
Cellular Effects
The effects of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine on various cell types and cellular processes are profound. KG5 influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to sensitize tumors to radiation and chemotherapy, thereby enhancing the efficacy of these treatments. Additionally, KG5 affects cell proliferation, apoptosis, and differentiation, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. KG5 acts as an allosteric inhibitor of PDGFRβ and B-Raf, leading to the inhibition of downstream signaling pathways . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine have been observed to change over time. KG5 exhibits stability under specific conditions, but its degradation can lead to reduced efficacy . Long-term studies have shown that KG5 can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine vary with different dosages in animal models. Studies have shown that low doses of KG5 can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safety of KG5 in clinical applications.
Metabolic Pathways
2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine: is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . KG5’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetic properties.
Transport and Distribution
The transport and distribution of 2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . KG5 can accumulate in certain tissues, leading to localized effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and transport mechanisms. Understanding these factors is essential for predicting the compound’s therapeutic and toxic effects.
Subcellular Localization
2-(Methylthio)-6-(4-(5-((3-(trifluoromethyl)phenyl)amino)-4H-1,2,4-triazol-3-yl)phenoxy)pyrimidin-4-amine: exhibits specific subcellular localization patterns that influence its activity and function . KG5 can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s ability to interact with its target enzymes and exert its therapeutic effects.
准备方法
合成路线和反应条件: KG 5 的合成涉及多个步骤,从制备中间体化合物开始。关键步骤包括:
核心结构的形成: 这涉及在受控条件下将特定起始材料反应,以形成KG 5 的核心结构。
功能化: 然后通过烷基化、酰化和卤化等反应,通过引入各种官能团对核心结构进行功能化。
纯化: 使用重结晶、色谱和蒸馏等技术对最终产物进行纯化,以获得纯净形式的 KG 5。
工业生产方法: KG 5 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及:
间歇式或连续式反应器: 这些反应器用于在受控温度和压力条件下进行反应。
自动纯化系统: 这些系统确保 KG 5 的高效纯化,保持高纯度和产率。
质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和质量。
化学反应分析
反应类型: KG 5 会发生各种化学反应,包括:
氧化: KG 5 可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: KG 5 可以在特定条件下发生取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 酸性或中性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 氯化亚砜或三溴化磷等卤化剂。
主要形成的产物:
氧化: KG 5 的氧化衍生物,具有额外的含氧官能团。
还原: KG 5 的还原形式,具有氢化的官能团。
取代: KG 5 的取代衍生物,其中不同的官能团取代了原始官能团。
相似化合物的比较
KG 5 由于其对血小板衍生生长因子受体β和B-Raf 的双重抑制作用而独一无二。类似的化合物包括:
索拉非尼: 抑制多种激酶,包括 B-Raf,但具有更广泛的活性谱。
舒尼替尼: 抑制多种受体酪氨酸激酶,包括血小板衍生生长因子受体,但具有不同的选择性。
维莫非尼: 特异性抑制 B-Raf,但作用机制不同。
属性
IUPAC Name |
2-methylsulfanyl-6-[4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenoxy]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N7OS/c1-32-19-26-15(24)10-16(27-19)31-14-7-5-11(6-8-14)17-28-18(30-29-17)25-13-4-2-3-12(9-13)20(21,22)23/h2-10H,1H3,(H2,24,26,27)(H2,25,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHZFCJPORPHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)C3=NC(=NN3)NC4=CC=CC(=C4)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N7OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110752 | |
Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877874-85-6 | |
Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877874-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。